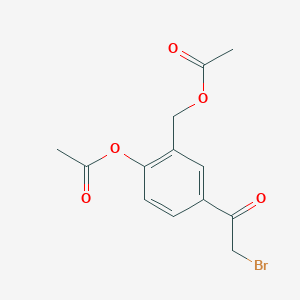

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Description

Properties

IUPAC Name |

[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPOKCPMZBJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461048 | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-07-2 | |

| Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. The information is compiled from various chemical suppliers and scientific databases, offering a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

This compound is a polyfunctional aromatic ester.[1] It is recognized for its utility as a versatile intermediate in advanced organic and pharmaceutical synthesis.[1] The presence of a reactive bromoacetyl group and two acetoxy substituents on a benzene ring defines its chemical reactivity and potential applications.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | [2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | [1][2] |

| CAS Number | 24085-07-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2][3][4][5] |

| Molecular Weight | 329.14 g/mol | [1][2][5][6] |

| Appearance | Not specified; likely a solid | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in common organic solvents | [1] |

| Purity | Typically available in 95+% to 98% min purity | [3][4][5] |

| Storage Conditions | Store in a dark place, under inert atmosphere, preferably in a freezer at -20°C | [1][4] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (multiplets).- Methylene protons of the benzyl acetate group (singlet).- Methylene protons of the bromoacetyl group (singlet).- Methyl protons of the two acetate groups (singlets). |

| ¹³C NMR | - Carbonyl carbons of the ester and ketone groups.- Aromatic carbons.- Methylene and methyl carbons. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the ester and ketone groups (typically in the range of 1680-1760 cm⁻¹).- C-O stretching vibrations for the ester groups.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight.- Characteristic fragmentation patterns, including loss of acetyl, bromoacetyl, and benzyl acetate moieties. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by the bromoacetyl group, which is a potent electrophile.[1] This functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines and thiols.[1] This reactivity makes it a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry for the development of potential drug candidates.[1] The ester groups can be hydrolyzed to the corresponding alcohols and carboxylic acids under appropriate conditions.[1]

Synthesis: A common synthetic route to this compound involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol.[1] This reaction is typically performed using acetic anhydride as the acetylating agent in the presence of a suitable catalyst.[1]

An alternative, more general approach for related structures involves a multi-step synthesis:

-

Acetylation of a phenolic precursor: For instance, the acetylation of a substituted phenol using acetic anhydride or acetyl chloride.[7]

-

Friedel-Crafts Acylation: Introduction of the bromoacetyl group at the desired position on the aromatic ring using bromoacetyl bromide and a Lewis acid catalyst like aluminum trichloride.[1]

The following diagram illustrates a generalized workflow for the synthesis of a bromoacetylated aromatic compound.

References

- 1. This compound|CAS 24085-07-2 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. capotchem.com [capotchem.com]

- 6. 24085-07-2|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

For researchers, scientists, and drug development professionals, understanding the molecular interactions of chemical compounds is paramount. This guide provides a detailed examination of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, focusing on its core mechanism of action, its role as a synthetic intermediate, and the biological activities of structurally related compounds.

Core Chemical Properties and Predicted Mechanism of Action

This compound (CAS 24085-07-2) is a polyfunctional aromatic ester with the molecular formula C₁₃H₁₃BrO₅.[1] Its structure is characterized by a reactive bromoacetyl group and two acetoxy substituents on a benzene ring.[1] The key to its predicted biological activity lies in the bromoacetyl moiety, which acts as a potent electrophile.[1] This functional group is highly susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine (via its thiol group) or histidine (via its imidazole ring).

The primary mechanism of action is therefore predicted to be irreversible covalent inhibition . The compound can form stable covalent bonds with its target proteins, leading to a modification of their structure and function, which can result in the inhibition of enzymatic activity.[1] This reactivity makes it a subject of interest in enzyme inhibition studies and as a tool for protein modification.[1]

Primary Role as a Synthetic Intermediate

A significant application of this compound is its use as a key intermediate in the multi-step synthesis of β₂-adrenergic receptor agonists, such as levalbuterol, a drug used in the treatment of asthma.[1]

Experimental Protocol: Synthesis of this compound

The synthesis involves the bromination of 2-acetoxy-5-acetylbenzyl acetate.

-

Materials: 2-acetoxy-5-acetylbenzyl acetate, liquid bromine, chloroform.

-

Procedure:

-

A solution of 7.6 g (48 mmol) of liquid bromine in 20 mL of chloroform is prepared with stirring for 1 hour.

-

12 g (48 mmol) of 2-acetoxy-5-acetylbenzyl acetate is dissolved in 24 mL of chloroform.

-

The bromine solution is added to the solution of 2-acetoxy-5-acetylbenzyl acetate at 0°C.

-

The reaction is allowed to proceed for 5 hours at this temperature.

-

The resulting organic phase is washed with water and saturated brine.

-

The solution is dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration under reduced pressure to yield the product.

-

Case Study: Mechanism of a Structurally Related Compound

E1 has been identified as a novel inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

Signaling Pathway of E1

The inhibitory action of E1 on the PI3K/Akt/mTOR pathway is mediated through the activation of c-Jun NH2-terminal kinase (JNK).[2][3] JNK activation leads to the subsequent repression of Akt and mTOR activity.[2][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3]

Caption: Signaling pathway of the related compound E1.

Quantitative Data for E1

The biological activity of E1 has been quantified in various cancer cell lines.

| Cell Line | Assay | Metric | Value |

| PC-3 (Prostate Cancer) | Proliferation Assay | IC₅₀ | ~10 µM |

| MCF-7 (Breast Cancer) | Proliferation Assay | IC₅₀ | ~15 µM |

Data is estimated from graphical representations in the cited literature.

Experimental Protocols for E1 Activity

Cell Culture:

-

PC-3 and MCF-7 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Western Blot Analysis:

-

Cells were treated with varying concentrations of E1 for specified time periods.

-

Whole-cell lysates were prepared using lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-JNK, and JNK.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

While this compound is a compound of significant interest due to its reactive bromoacetyl group, its primary documented role is that of a synthetic intermediate. Its mechanism of action is predicted to involve covalent modification of proteins. The detailed study of the structurally similar compound E1 provides a valuable model for the potential biological effects of this class of molecules, highlighting the inhibition of the PI3K/Akt/mTOR pathway via JNK activation as a plausible, though unconfirmed, mechanism of action. Further research is required to elucidate the specific biological targets and signaling pathways directly modulated by this compound.

References

- 1. This compound|CAS 24085-07-2 [benchchem.com]

- 2. CN105753721A - Synthesis method of levalbuterol - Google Patents [patents.google.com]

- 3. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical structure, reactivity, synthesis, and applications of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, a key intermediate and research tool in medicinal chemistry and chemical biology.

Core Chemical Properties and Structure

This compound (CAS No: 24085-07-2) is a polyfunctional aromatic compound.[1] Its structure is characterized by a central benzene ring substituted with two acetoxy groups and a reactive bromoacetyl moiety.[1] This combination of functional groups makes it a versatile building block in organic synthesis and a potent tool for biochemical investigation.[1]

The molecular formula is C₁₃H₁₃BrO₅, with a molecular weight of approximately 329.14 g/mol .[1][2][3] The presence of the acetoxy groups enhances its solubility in common organic solvents, which is advantageous for various reaction setups.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24085-07-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2][3][4][5] |

| Molecular Weight | 329.14 g/mol | [1][3][5] |

| IUPAC Name | [2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | [4] |

| Purity | Typically ≥95% | [2][5][6] |

| InChI Key | QVJPOKCPMZBJOX-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid (details not widely specified) | [4] |

| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][5] | |

Reactivity Profile

The reactivity of this compound is dominated by its three primary functional groups: the bromoacetyl group and the two ester (acetoxy) groups.

Bromoacetyl Group: Electrophilic Reactivity

The bromoacetyl moiety is a powerful electrophile and alkylating agent.[1] The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack, with bromide acting as a good leaving group. This functionality drives the primary use of the compound in bioconjugation and as an enzyme inhibitor.[1]

-

Reaction with Thiols: The bromoacetyl group reacts with high chemoselectivity towards soft nucleophiles, particularly thiols (e.g., cysteine residues in proteins).[1][7] This reaction proceeds via an Sₙ2 mechanism to form a stable thioether bond.[8] The reactivity is pH-dependent; the reaction with thiols is significantly faster at higher pH values (e.g., pH 9.0) compared to neutral or acidic conditions.[7] This differential reactivity allows for controlled, sequential reactions in complex systems.[7]

-

Reaction with Other Nucleophiles: While highly reactive with thiols, the bromoacetyl group shows less reactivity towards other biological nucleophiles like primary amines (e.g., lysine) or imidazoles (e.g., histidine) under physiological conditions, though reactions can occur.[7]

Acetoxy Groups: Ester Reactivity

The two acetoxy groups are esters and are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol. This reaction is typically slower and requires more forcing conditions than the reactions involving the bromoacetyl group.

Caption: Key reactivity pathways for the title compound.

Synthesis and Experimental Protocols

General Synthetic Route

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the acetylation of a suitable phenolic precursor, followed by a Friedel-Crafts acylation to introduce the bromoacetyl group.[1]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

The following is a generalized protocol based on standard organic synthesis methodologies for acetylation and Friedel-Crafts reactions.[1]

-

Step 1: Acetylation of Phenolic Precursor

-

Dissolve the phenolic precursor (e.g., 5-hydroxybenzyl acetate) in a suitable anhydrous solvent.

-

Add acetic anhydride under anhydrous conditions. A catalyst may be used.

-

Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water/ice, followed by extraction with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.

-

-

Step 2: Friedel-Crafts Bromoacetylation

-

Dissolve the intermediate from Step 1 in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the reaction mixture to 0–5°C in an ice bath to control the reactivity of the bromoacetyl group.[1]

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Add bromoacetyl bromide dropwise while maintaining the low temperature.

-

Stir the reaction at low temperature until completion (monitored by TLC).

-

Carefully quench the reaction with cold water or dilute acid.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

-

Purify the crude product, typically by recrystallization or column chromatography, to yield pure this compound.

-

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in several scientific domains.

Intermediate in Organic Synthesis

It serves as a key building block for constructing more complex molecules.[1] A notable application is its use as an intermediate in the multi-step synthesis of Levalbuterol, a β₂-adrenergic receptor agonist used to treat asthma.[1]

Covalent Modification of Proteins and Peptides

The bromoacetyl group's high affinity for thiol groups makes the compound an excellent reagent for selectively labeling cysteine residues in proteins and peptides.[1][7] This is crucial for:

-

Enzyme Inhibition: Covalently binding to a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, which is a powerful method for studying enzyme function and for drug development.[1]

-

Bioconjugation: Attaching this molecule to a protein allows for the subsequent introduction of other functionalities or for creating defined peptide-based constructs, such as synthetic vaccines.[7]

Caption: Mechanism of covalent protein modification.

Experimental Protocol: Covalent Labeling of a Thiol-Containing Peptide

This protocol provides a methodology for using this compound to label a peptide containing a cysteine residue.

-

Materials and Reagents:

-

Thiol-containing peptide of interest.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, adjusted to pH 7.5-8.5.

-

Quenching Reagent: A small molecule thiol like 2-mercaptoethanol or dithiothreitol (DTT).

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare a stock solution of the labeling reagent.

-

Analytical equipment: HPLC, Mass Spectrometry (MS).

-

-

Preparation of Solutions:

-

Prepare a stock solution of the peptide in the Reaction Buffer at a known concentration (e.g., 1 mM).

-

Prepare a fresh stock solution of this compound in DMF or DMSO at a higher concentration (e.g., 10-20 mM).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the peptide solution.

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid peptide denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to protect light-sensitive reagents.

-

-

Quenching the Reaction:

-

Add a 50- to 100-fold molar excess of the quenching reagent (e.g., DTT) over the initial amount of the labeling reagent to consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes.

-

-

Analysis and Purification:

-

Analyze the reaction mixture using reverse-phase HPLC to separate the labeled peptide from the unlabeled peptide and other reaction components.

-

Confirm the identity and successful labeling of the peptide by Mass Spectrometry. The mass of the labeled peptide should increase by the mass of the reagent minus HBr (C₁₃H₁₂O₅), which is 248.06 g/mol .

-

If necessary, purify the labeled peptide using preparative HPLC.

-

Safety and Handling

-

Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][4] It may also cause respiratory irritation.[1]

-

Precautions: Handle with care in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[1][5] For long-term stability, storage in a freezer at -20°C is recommended.[1][5]

References

- 1. This compound|CAS 24085-07-2 [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. capotchem.com [capotchem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 24085-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ICSC 1331 - BENZYL ACETATE [inchem.org]

An In-Depth Technical Guide on the Physicochemical Properties of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (CAS Number: 24085-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, identified by the CAS number 24085-07-2, is a polyfunctional aromatic ester with significant applications in organic and pharmaceutical synthesis. Its structure, featuring a reactive bromoacetyl group and two acetoxy substituents, makes it a versatile intermediate for the creation of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and property determination, and an exploration of its interaction with the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature, typical characteristics and data from supplier specifications are included.

| Property | Value | Source |

| CAS Number | 24085-07-2 | [1][2][3] |

| IUPAC Name | [2-(acetyloxy)-5-(2-bromoacetyl)phenyl]methyl acetate | |

| Molecular Formula | C₁₃H₁₃BrO₅ | [1][2] |

| Molecular Weight | 329.14 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [4] |

| Density | Data not available | |

| Solubility | Soluble in polar organic solvents. The presence of acetoxy groups enhances solubility in such solvents.[1] | |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [5] |

Experimental Protocols

Synthesis of this compound

A general two-step synthetic route for this compound involves the acetylation of a phenolic precursor followed by a Friedel-Crafts acylation.[1]

Step 1: Acetylation of a Phenolic Precursor (e.g., 5-hydroxybenzyl acetate)

-

Objective: To introduce the acetoxy group at the phenolic hydroxyl position.

-

Reagents: 5-hydroxybenzyl acetate, acetic anhydride, and a suitable catalyst (e.g., a catalytic amount of sulfuric acid or a base like pyridine).

-

Procedure:

-

Dissolve 5-hydroxybenzyl acetate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution.

-

If using an acidic catalyst, add a few drops of concentrated sulfuric acid. If using a basic catalyst, add an equimolar amount of pyridine.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench any excess acetic anhydride by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

-

Step 2: Bromoacetylation via Friedel-Crafts Acylation

-

Objective: To introduce the bromoacetyl group at the 5-position of the benzene ring.

-

Reagents: The acetylated product from Step 1, bromoacetyl bromide, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1]

-

Procedure:

-

Dissolve the acetylated precursor in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Cool the mixture to 0-5°C in an ice bath.[1]

-

Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature.

-

Add bromoacetyl bromide dropwise from the dropping funnel.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent.

-

Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Determination of Physicochemical Properties

Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or a digital melting point device), capillary tubes.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

-

Boiling Point Determination (if applicable for decomposition-stable liquids)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube sealed at one end, thermometer.[7][8]

-

Procedure:

-

Place a small amount of the liquid into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil.

-

Heat the Thiele tube gently and uniformly.[7]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

When a continuous and rapid stream of bubbles emerges from the capillary, note the temperature. This is the boiling point.[7]

-

Solubility Determination

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

Place a small, known amount of the solid (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and agitate the mixture vigorously for a set period.[9]

-

Visually observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is considered insoluble or sparingly soluble.

-

-

Procedure (Quantitative):

-

Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

-

Carefully separate a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the known volume of the solution and weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism and is often dysregulated in diseases such as cancer.[11]

The inhibitory action of this compound is likely attributed to its reactive bromoacetyl group, which can form covalent bonds with nucleophilic residues in the active sites of kinases within the PI3K/Akt/mTOR pathway, leading to their inactivation.[1]

PI3K/Akt/mTOR Signaling Pathway Inhibition Workflow

The following diagram illustrates a general workflow for investigating the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Caption: Experimental workflow for studying the inhibition of the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway Diagram

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

- 1. This compound|CAS 24085-07-2 [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 24085-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 24085-07-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. ursinus.edu [ursinus.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. chem.ws [chem.ws]

- 10. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

Unveiling the Solubility Profile of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility assessment, a detailed experimental protocol for determining precise solubility, and a logical workflow to guide laboratory investigations.

Qualitative Solubility Assessment

This compound is a polyfunctional aromatic ester. The presence of two acetoxy groups in its structure is known to enhance its solubility in common organic solvents[1]. Aromatic esters, in general, exhibit solubility in a range of organic solvents. While specific quantitative data is not available, a qualitative assessment suggests that this compound is likely to be soluble in polar organic solvents.

Based on the general principles of "like dissolves like," the compound's polarity, stemming from the ester and ketone functionalities, indicates probable solubility in solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetone

-

Acetonitrile

-

Ethyl acetate

-

Dichloromethane

-

Chloroform

Its solubility in alcohols like ethanol and methanol is also anticipated. Conversely, due to its organic nature, it is expected to be insoluble or sparingly soluble in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various laboratory solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of labeled vials.

-

To each vial, add a known volume (e.g., 1 mL) of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the analysis and the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.

This structured approach ensures the generation of reliable and reproducible solubility data, which is critical for various stages of research and development, including formulation, process chemistry, and pharmacological studies.

References

A Technical Guide to the Key Intermediates in the Synthesis of Levalbuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levalbuterol, the (R)-enantiomer of albuterol (salbutamol), is a short-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Pharmacological studies have demonstrated that the bronchodilatory effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer. Consequently, the stereoselective synthesis of levalbuterol is of significant commercial and clinical importance, aiming to provide a more targeted therapeutic agent with a potentially improved side-effect profile. This technical guide provides an in-depth overview of the core synthetic strategies and key chemical intermediates involved in the production of levalbuterol.

Core Synthetic Strategies and Key Intermediates

The synthesis of enantiomerically pure levalbuterol is primarily achieved through three distinct strategies:

-

Asymmetric Reduction of a Prochiral Ketone: This modern approach involves the stereoselective reduction of a ketone precursor using a chiral catalyst.

-

Chiral Resolution of a Racemic Mixture: This classical method involves the separation of enantiomers from a racemic mixture of albuterol or a protected intermediate.

-

Synthesis from a Chiral Precursor: This strategy builds the levalbuterol molecule from a starting material that already possesses the desired stereochemistry, such as a chiral epoxide.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

This is one of the most efficient methods for producing levalbuterol. The core of this strategy is the creation of a prochiral ketone intermediate, which is then reduced enantioselectively to establish the chiral center of the final product.

Key Intermediates

-

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate (Compound 1): A critical intermediate featuring a reactive bromoacetyl group that serves as a potent electrophile.[1][2][3][4] It is synthesized from p-hydroxyacetophenone.

-

5-[2-(tert-Butylamino)acetyl]-2-hydroxybenzaldehyde Hydrochloride (Compound 4): An alternative ketone intermediate derived from salicylaldehyde.[5]

-

Chiral Amino Alcohol Precursor: The direct product of the asymmetric reduction, which is subsequently deprotected to yield levalbuterol.

Experimental Protocols

Protocol 1.1: Synthesis of [[(1,1-dimethylethyl) amino] acetyl] salicylaldehyde hydrochloride [5]

-

Preparation of (Chloroacetyl) salicylaldehyde: Anhydrous aluminum trichloride (20g, 0.15mol) is added to a 250mL three-necked flask, followed by the dropwise addition of dichloromethane (15mL) while stirring. The temperature is raised to 50°C. A dichloromethane solution (10mL) of chloroacetyl chloride (6.61g, 0.042mol) is added dropwise and stirred for 30 minutes. Salicylaldehyde (3.66g, 0.03mol) dissolved in 10mL of dichloromethane is then added dropwise at 40°C, and the mixture is refluxed for 12 hours.

-

Work-up: The reaction solution is slowly poured into 120g of crushed ice, 15mL of water, and 30mL of dichloromethane under stirring. The pH is adjusted to 2, and the mixture is stirred for 20 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30mL). The combined organic layers are washed with water (2 x 20mL) and saturated brine (50mL), then dried over anhydrous sodium sulfate and concentrated.

-

Formation of the Amine: The resulting (chloroacetyl) salicylaldehyde (2.43g, 0.01mol) is suspended in 10mL of isopropanol. Tert-butylamine (3.15mL, 0.03mol) is added dropwise in an ice-water bath, and the reaction is stirred at 40°C for 2 hours.

-

Salt Formation: A mixture of concentrated hydrochloric acid (2.55mL) and isopropanol (2.55mL) is slowly added dropwise. The reaction is stirred at room temperature for 10 hours. The resulting solid is filtered, washed with a small amount of isopropanol, and dried to yield the target intermediate.

Protocol 1.2: Asymmetric Reduction [6][7]

-

Catalyst System: The prochiral ketone intermediate (e.g., Compound 3 from the pathway below) is dissolved in an organic solvent under a nitrogen atmosphere.

-

Reduction: A chiral catalyst, such as (S)-diphenylprolinol, and a borane reagent (e.g., borane tetrahydrofuran or borane dimethyl sulfide) are added.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-50°C) for 8-20 hours.

-

Work-up: Upon completion, the reaction is quenched (e.g., with methanol), washed with acid, and the organic layer is dried and concentrated. The resulting chiral alcohol is purified via column chromatography.

Logical Relationship Diagram

Strategy 2: Chiral Resolution of Racemic Albuterol

This strategy relies on the separation of the desired (R)-enantiomer from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Key Intermediates

-

Racemic Albuterol: The starting mixture containing both (R)- and (S)-enantiomers.

-

Protected Racemic Albuterol: Often, the phenolic hydroxyl groups are protected (e.g., as an acetonide) to prevent side reactions.

-

(R)-Albuterol Diastereomeric Salt: The key intermediate formed between (R)-albuterol and a chiral acid, such as di-p-toluoyl-D-tartaric acid or D-(+)-dibenzoyl tartaric acid.

Experimental Protocol

Protocol 2.1: Resolution of Racemic Albuterol [8][9]

-

Diastereomeric Salt Formation: Racemic albuterol and an optical resolving agent (e.g., L-tyrosine or di-p-toluoyl-D-tartaric acid) are reacted in a suitable solvent system, such as methanol-ethyl acetate.

-

Selective Crystallization: The mixture is allowed to crystallize. Due to different physical properties (like solubility), the diastereomeric salt of one enantiomer precipitates preferentially.

-

Isolation: The crystallized salt is isolated by filtration. This process may be repeated to enhance chiral purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiomerically pure albuterol. For instance, the (R)-Albuterol tartrate salt can be decomposed in a sulfuric acid solution.

-

Final Salt Formation: The free base is then converted to the desired salt, typically levalbuterol hydrochloride.

Workflow Diagram

Strategy 3: Synthesis from a Chiral Epoxide Precursor

This elegant approach, known as a chiral pool synthesis, begins with a molecule that already contains the required stereocenter. A common precursor is a chiral styrene oxide derivative.

Key Intermediates

-

1-(2,2-dimethyl-4H-benzo[d][1][8]dioxin-6-yl)ethanol: An early-stage protected alcohol.

-

2,2-dimethyl-6-vinyl-4H-benzo[d][1][8]dioxin: Formed via dehydration of the alcohol precursor.[7]

-

(R)-2,2-dimethyl-6-(oxiran-2-yl)-4H-benzo[d][1][8]dioxin: The key chiral epoxide intermediate, formed via asymmetric epoxidation.[7]

Experimental Protocol

Protocol 3.1: Synthesis via Asymmetric Epoxidation and Ring-Opening [7]

-

Dehydration: 1-(2,2-dimethyl-4H-benzo[d][1][8]dioxin-6-yl)ethanol is dehydrated, for example using titanium dioxide in a solvent-free system, to synthesize 2,2-dimethyl-6-vinyl-4H-benzo[d][1][8]dioxin.

-

Asymmetric Epoxidation: The vinyl intermediate undergoes epoxidation to form the key chiral intermediate, (R)-2,2-dimethyl-6-(oxiran-2-yl)-4H-benzo[d][1][8]dioxin. This reaction can be achieved using a combination of a chiral catalyst (e.g., Shi's catalyst), an oxidant (e.g., Oxone), and a base (e.g., potassium hydroxide).

-

Ring-Opening: The chiral epoxide is then subjected to nucleophilic attack by tert-butylamine. This reaction opens the epoxide ring to form the protected amino alcohol precursor to levalbuterol.

-

Deprotection and Salt Formation: The protecting groups are removed, and the resulting levalbuterol free base is reacted with hydrochloric acid to yield the final product.

Signaling Pathway Diagram

Quantitative Data Summary

The efficiency of each synthetic route can be evaluated based on key metrics such as overall yield and the enantiomeric excess (e.e.) of the final product.

| Synthetic Strategy | Key Step | Yield | Enantiomeric Excess (e.e.) / Purity | Reference |

| Asymmetric Reduction | Formation of Amine Hydrochloride Intermediate | 85% | N/A (Prochiral) | [5] |

| Ring-opening of Epoxide with tert-butylamine | 80% | >99% (Implied) | [6] | |

| Chiral Resolution | Resolution of Racemic Albuterol (Overall) | 38.7% | 99.1% e.e. | [8] |

| Resolution of Racemic Albuterol (Overall) | 67% | 99.5% optical purity | [8][9] | |

| Racemization of (S)-enantiomer for recycling | 83% | N/A | [8] | |

| Synthesis from Chiral Epoxide | Dehydration to Vinyl Intermediate | 92-97% | N/A | [7] |

| Asymmetric Epoxidation | 95-100% | >99% (Implied) | [7] |

Conclusion

The synthesis of levalbuterol can be accomplished through several distinct and viable pathways. While chiral resolution is a well-established and robust method, its theoretical maximum yield is 50% without an effective racemization and recycling process for the unwanted (S)-enantiomer.[8][9] Modern approaches, particularly asymmetric reduction and synthesis from chiral precursors , offer more elegant and potentially higher-yielding routes by creating the desired stereocenter selectively.[6][7] The choice of synthetic strategy in a drug development setting will depend on a variety of factors, including cost of goods, scalability, atom economy, and the robustness of the process. The intermediates discussed herein represent the critical junctures in these pathways where chirality is introduced and the core molecular structure is assembled.

References

- 1. This compound|CAS 24085-07-2 [benchchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Method for preparing levalbuterol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105753721A - Synthesis method of levalbuterol - Google Patents [patents.google.com]

- 7. CN114539077A - Synthesis method of levalbuterol hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Acetoxy Groups in Modifying Compound Reactivity

For Researchers, Scientists, and Drug Development Professionals

The acetoxy group (–OAc), a seemingly simple functional moiety, plays a profound and multifaceted role in modifying the reactivity and properties of chemical compounds. Its strategic incorporation into molecules is a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the acetoxy group's influence on compound reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Modification of Physicochemical Properties

The introduction of an acetoxy group can significantly alter a compound's physicochemical profile, impacting its solubility, lipophilicity, and polarity. These changes are critical in drug development for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The ester functionality of the acetoxy group can mask polar hydroxyl groups, thereby increasing lipophilicity and enhancing membrane permeability.

Table 1: Impact of Acetoxy Group on Physicochemical Properties

| Parent Compound | Acetylated Derivative | Change in LogP (Lipophilicity) | Change in Aqueous Solubility | Rationale |

| Salicylic Acid | Acetylsalicylic Acid (Aspirin) | ~1.19 to ~ -1.12 | Increased in non-polar solvents, decreased in aqueous solutions | Masking of the polar phenolic hydroxyl group increases lipophilicity.[1] |

| Vanillin | Vanillin Acetate | Increased | Decreased | The hydroxyl group is replaced by the less polar acetoxy group.[2] |

| Chickpea Starch | Acetylated Chickpea Starch | Not Applicable | Increased | Acetylation disrupts intermolecular hydrogen bonds, allowing for greater water interaction.[3] |

The Acetoxy Group as a Prodrug Moiety

One of the most significant applications of the acetoxy group in drug development is its use as a prodrug moiety. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug. Acetoxy groups can be enzymatically cleaved by esterases, which are abundant in the body, to release a free hydroxyl or carboxyl group, thereby activating the drug. This strategy is often employed to improve oral bioavailability, increase stability, or achieve targeted drug delivery.[4][5]

A prime example is Enalapril, an angiotensin-converting enzyme (ACE) inhibitor. It is administered as an ethyl ester prodrug, which is hydrolyzed by hepatic esterases to its active diacid form, enalaprilat.[6][7] While not an acetoxy group, the principle of esterase-mediated activation is the same. Similarly, aspirin's acetyl group is crucial to its mechanism of action.[8][9]

Influence on Chemical Reactivity

The acetoxy group exerts significant control over a molecule's chemical reactivity, serving as a protecting group, a directing group in electrophilic aromatic substitution, and as a leaving group.

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The acetoxy group is a commonly used protecting group for alcohols and phenols.[10][11][12] Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.[10] Deprotection can be accomplished by hydrolysis under acidic or basic conditions.[10][11]

In electrophilic aromatic substitution (EAS) reactions, the acetoxy group is an ortho, para-directing group.[13][14] Although it is a deactivating group due to the electron-withdrawing nature of the carbonyl, the lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.[13][14][15] This directing effect is crucial for the regioselective synthesis of substituted aromatic compounds.

The acetate anion is a reasonably good leaving group, allowing the acetoxy group to participate in substitution and elimination reactions.[16] This property is exploited in various synthetic transformations.

Case Study: Acetylsalicylic Acid (Aspirin)

Aspirin is a classic example showcasing the critical role of the acetoxy group. The acetyl group is responsible for the irreversible inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[8][9][17] The acetyl group is transferred to a serine residue in the active site of the COX enzyme, permanently deactivating it.[8][18]

Experimental Protocols

This protocol describes a typical procedure for the acetylation of a primary or secondary alcohol using acetic anhydride and a catalyst.[19][20]

Materials:

-

Alcohol (1.0 mmol)

-

Acetic anhydride (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol) or other suitable catalyst

-

Triethylamine or pyridine (1.5 mmol)

-

Dichloromethane (DCM) or other suitable solvent (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alcohol (1.0 mmol) and DMAP (0.1 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, if necessary.

This assay is used to evaluate the rate at which an acetoxy-containing prodrug is hydrolyzed by esterases, providing an indication of its metabolic stability.[4][21][22]

Materials:

-

Test compound (acetoxy-containing prodrug)

-

Liver microsomes or purified esterase solution

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

Incubator or water bath at 37 °C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution with phosphate buffer (pH 7.4) to the desired final concentration for the assay.

-

Pre-warm the liver microsome or esterase solution and the test compound solution to 37 °C.

-

Initiate the reaction by adding the liver microsome or esterase solution to the test compound solution. The final reaction volume should be consistent across all samples.

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug and the formation of the active drug.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the first-order degradation rate constant and the half-life of the prodrug.

Table 2: Sample Data from an In Vitro Esterase Stability Assay

| Time (min) | Prodrug Concentration (µM) | Active Drug Concentration (µM) |

| 0 | 10.00 | 0.00 |

| 5 | 8.50 | 1.50 |

| 15 | 6.10 | 3.90 |

| 30 | 3.70 | 6.30 |

| 60 | 1.35 | 8.65 |

Conclusion

The acetoxy group is a powerful tool in the arsenal of chemists and drug developers. Its ability to modulate physicochemical properties, serve as a cleavable prodrug moiety, and influence chemical reactivity makes it an indispensable functional group in the design and synthesis of novel compounds with enhanced therapeutic potential. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of the acetoxy group in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. exo-ricerca.it [exo-ricerca.it]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. Acetoxy group - Wikipedia [en.wikipedia.org]

- 11. Chemistry:Acetoxy group - HandWiki [handwiki.org]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 16. proprep.com [proprep.com]

- 17. SATHEE: Chemistry Acetylsalicylic Acid [sathee.iitk.ac.in]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Polyfunctional Aromatic Esters: Synthesis, Bioactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, characterization, and biological evaluation of polyfunctional aromatic esters. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activity of selected polyfunctional aromatic esters as reported in the literature.

Table 1: Synthesis and Characterization of Piperine-Based Ester Derivatives

| Compound ID | R Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | IR (KBr) ν (cm-1) |

| 4 | 2-hydroxyphenyl | 53 | 106–107 | 7.58 (d, J = 0.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.90 (d, J = 1.2 Hz, 1H), 6.82–6.84 (m, 1H), 6.77 (d, J = 8.0 Hz, 1H), 6.51–6.60 (m, 3H), 6.46 (d, J = 10.4 Hz, 1H), 5.97 (s, 2H), 5.04 (s, 2H), 3.71 (s, 2H), 3.46 (t, J = 5.2 Hz, 2H), 1.64 (s, 4H), 1.48 (s, 2H) | 167.3, 158.2, 148.2, 148.0, 146.5, 144.3, 136.7, 131.7, 130.9, 130.5, 122.2, 121.8, 118.2, 111.9, 108.5, 105.5, 101.2, 66.5, 47.8, 42.5, 26.5, 25.8, 24.5 | 3429, 3051, 2932, 1723, 1588 |

| 6 | pyridin-4-yl | 44-57 (range) | - | - | - | - |

| 7 | pyridin-3-yl | 44-57 (range) | - | - | - | - |

| 9 | 4-fluorophenyl | 44-57 (range) | - | - | - | - |

| 11 | 4-chlorophenyl | 44-57 (range) | - | - | - | - |

| Data extracted from a study on piperine-based ester derivatives. The study indicates a yield range of 44-57% for compounds 4-12. Specific spectral data for compounds other than 4 were provided in supplementary information not available in the abstract. |

Table 2: Thermal Properties of Hyperbranched Aromatic Poly(ester-imide)s

| Polymer ID | Tg (°C) | Td10 (°C in N2) | Molecular Weight (Mw, g/mol ) | Degree of Branching (%) |

| 4Ap | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |

| 4Am | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |

| 4Bp | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |

| 4Bm | 217-255 (range) | 365-416 (range) | up to 68,700 | 51-67 (range) |

| Data extracted from a study on hyperbranched aromatic poly(ester-imide)s. The ranges represent the values obtained for the four different polymers synthesized in the study.[1] |

Table 3: Antifungal Activity of Cinnamic and Benzoic Acid Esters against Candida albicans

| Compound | R Group | Strain ATCC-76645 MIC (µg/mL) | Strain LM-106 MIC (µg/mL) | Strain LM-23 MIC (µg/mL) |

| Methyl caffeate | 3,4-dihydroxycinnamoyl | 128 | 128 | 128 |

| Methyl 2-nitrocinnamate | 2-nitrocinnamoyl | 128 | 128 | 128 |

| Methyl biphenyl-2-carboxylate | biphenyl-2-carbonyl | 256 | 128 | 128 |

| Methyl ferulate | 4-hydroxy-3-methoxycinnamoyl | 62.5 | - | - |

| Methyl o-coumarate | 2-hydroxycinnamoyl | 62.5 | - | 125 |

| Methyl biphenyl-3-carboxylate | biphenyl-3-carbonyl | 62.5 | 62.5 | 62.5 |

| Data compiled from studies on the antifungal activity of cinnamic and benzoic acid esters.[2][3][4] |

Table 4: Antioxidant Activity of Hexanoic Acid Esters of Aromatic Alcohols

| Compound | DPPH Radical Scavenging (mM Trolox Eq.) | CUPRAC (mM Trolox Eq.) |

| 4-Hydroxybenzyl hexanoate | - | - |

| 2-Hydroxybenzyl hexanoate | - | - |

| 4-Methoxybenzyl hexanoate | - | 864.78 |

| Vanillyl hexanoate | 1.71 | - |

| Vanillyl alcohol (precursor) | 0.28 | - |

| BHT (control) | 0.47 | - |

| Data extracted from a study on the antioxidant activity of synthesized aromatic esters.[5] The study notes that the antioxidant activity is dependent on the presence and position of the hydroxyl group on the aromatic ring.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature review.

Synthesis of Piperine-Based Ester Derivatives

This protocol describes the synthesis of piperine-based esters via the Vilsmeier-Haack-Arnold (VHA) reaction, followed by reduction and esterification.

Step 1: Synthesis of Piperine-2-carbaldehyde (2) The formyl group is introduced at the C-2 position of piperine (1) using the VHA reaction to yield the aldehyde (2).

Step 2: Synthesis of (2E,4E)-5-(benzo[d][2]dioxol-5-yl)-2-(hydroxymethyl)penta-2,4-dien-1-yl)piperidine (3) Compound 2 is reduced in the presence of NaBH4 and methanol (MeOH) to give the corresponding alcohol 3 .

Step 3: General Procedure for the Synthesis of Target Esters (4–12) A mixture of compound 3 (0.2 mmol), the respective aromatic carboxylic acid (RCO2H, 0.4 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.4 mmol), and 4-dimethylaminopyridine (DMAP, 0.04 mmol) in dry dichloromethane (CH2Cl2, 5 mL) is stirred at 0 °C to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated and purified by Preparative Thin Layer Chromatography (PTLC) to afford the target ester compounds.

Characterization: The structures of the synthesized compounds are confirmed by melting point (mp), infrared spectroscopy (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR.

Synthesis of Hyperbranched Aromatic Poly(ester-imide)s

This protocol outlines the one-step polymerization of AB2 monomers to produce hyperbranched poly(ester-imide)s.

Monomer Synthesis: AB2 monomers, such as N-[3- or 4-bis(4-acetoxyphenyl)toluoyl]-4-carboxyl-phthalimide and N-{3- or 4-[1,1-bis(4-acetooxyphenyl)]ethylphenyl}-4-carboxy phthalimides, are prepared from the condensation of nitrobenzaldehydes or nitroacetophenones with phenol.

Polymerization: The hyperbranched poly(ester-imide)s are synthesized via a transesterification reaction of the AB2 monomers. The polymerization is carried out in a single step.

Characterization: The chemical structures of the resulting polymers are determined by 1H NMR and 13C NMR spectroscopy. Thermal properties are analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Molecular weights are determined by Gel Permeation Chromatography (GPC).[1]

Antifungal Activity Assay against Candida albicans

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized esters.

Strains: Candida albicans strains (e.g., ATCC-76645, LM-106, LM-23) are used.

Procedure:

-

The antifungal assay is performed in 96-well microplates.

-

The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the microplates with culture medium.

-

A standardized inoculum of the Candida albicans strain is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Antioxidant Activity Assays

2.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of the compounds to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at a specific wavelength. The results are often expressed as Trolox equivalents.

2.4.2 CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay This assay is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant compound. The absorbance of the Cu(I)-neocuproine complex is measured spectrophotometrically. The antioxidant capacity is expressed as Trolox equivalents.[5]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and concepts discussed in this review.

Caption: Workflow for the synthesis of piperine-based aromatic esters.

Caption: Workflow for the antifungal activity assay.

Caption: General mechanism of aromatic ester prodrug activation.

Caption: General mechanism of antioxidant activity of phenolic esters.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate in Protein Modification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a versatile organic compound with significant potential in protein modification studies. Its utility stems from the presence of a reactive bromoacetyl group, which can act as a potent electrophile.[1] This functional group enables the molecule to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine.[1] This reactivity makes it a valuable tool for researchers interested in enzyme inhibition, protein labeling, and the investigation of protein function.[1] While primarily documented as a key intermediate in the synthesis of pharmaceuticals like levalbuterol, its inherent chemical properties lend themselves to broader applications in chemical biology and drug discovery.[1][2]

This document provides detailed protocols and application notes for the use of this compound in protein modification, along with methodologies for the characterization of these modifications.

Chemical and Physical Properties

To facilitate experimental design, the key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24085-07-2 | [1][3] |

| Molecular Formula | C₁₃H₁₃BrO₅ | [1][3] |

| Molecular Weight | 329.14 g/mol | [1] |

| Appearance | Typically a light yellow liquid or solid | [2] |

| Storage Conditions | Store at -20°C in a dark place under an inert atmosphere to prevent degradation.[1][3] |

Applications in Protein Modification

The primary application of this compound in protein science is as a covalent modifier. The bromoacetyl group is an alpha-halo ketone, which readily undergoes nucleophilic substitution reactions with side chains of amino acids.

Potential Applications Include:

-

Enzyme Inhibition: By covalently modifying active site residues, this compound can act as an irreversible inhibitor, which is useful for studying enzyme mechanisms and for the development of therapeutic agents.

-

Protein Labeling: The benzyl acetate moiety can serve as a tag for protein detection and purification. While not fluorescent itself, it can be used in conjunction with antibodies or other detection methods.

-

Probing Protein Structure and Function: Covalent modification can be used to identify accessible and reactive residues, providing insights into a protein's tertiary structure and functional sites.

-

Investigating Cellular Signaling Pathways: By targeting specific proteins within a signaling cascade, this molecule could be used to dissect pathway mechanisms. Although not directly demonstrated for this compound, a structurally related molecule has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, suggesting a potential avenue of investigation.

Experimental Protocols

The following are generalized protocols for protein modification using this compound. It is crucial to optimize these conditions for each specific protein and experimental goal.

Protocol 1: Covalent Labeling of a Purified Protein

This protocol outlines the steps for labeling a purified protein in solution.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Reaction tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10-100 mM is a typical starting point.

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in a reaction buffer at a pH between 7.0 and 8.0. The buffer should not contain primary amines or thiols (e.g., Tris or DTT).

-

Initiate the labeling reaction by adding a molar excess of the this compound stock solution to the protein solution. A starting point could be a 10- to 100-fold molar excess of the reagent over the protein.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature will need to be determined empirically.

-

Quench the reaction by adding a quenching reagent to consume any unreacted this compound. For example, add DTT to a final concentration of 10-50 mM.

-

Remove excess reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.

-

Characterize the modification using techniques such as mass spectrometry to determine the extent of labeling and the site(s) of modification.

Protocol 2: Analysis of Protein Modification by Mass Spectrometry

This protocol describes a general workflow for identifying the site of covalent modification on the protein.

Materials:

-

Modified protein sample from Protocol 1

-

Unmodified protein control

-

Trypsin (or other suitable protease)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Denature and reduce the modified and unmodified protein samples by incubating with urea and DTT.

-

Alkylate the samples with iodoacetamide to cap free cysteine residues.

-

Digest the proteins into peptides overnight using trypsin.

-

Acidify the samples with formic acid to stop the digestion.

-

Analyze the peptide mixtures by LC-MS/MS.

-

Analyze the data using proteomics software to identify peptides that have been modified by this compound. The modification will result in a specific mass shift on the modified amino acid.

Data Presentation

The following table is a template for recording and presenting quantitative data from protein modification experiments.

| Experiment | Protein Concentration (µM) | Reagent Concentration (µM) | Reaction Time (min) | Extent of Labeling (moles reagent/mole protein) | Notes |

| Optimization 1 | 10 | 100 | 60 | Data to be filled | |

| Optimization 2 | 10 | 500 | 60 | Data to be filled | |

| Optimization 3 | 10 | 100 | 120 | Data to be filled | |

| Final Condition | Optimized Value | Optimized Value | Optimized Value | Data to be filled |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protein modification experiment using this compound.

Caption: General workflow for protein modification and analysis.

Reaction Mechanism

The diagram below shows the proposed reaction mechanism of this compound with a cysteine residue on a target protein.

Caption: Covalent modification of a cysteine residue.

Potential Signaling Pathway for Investigation

Based on the activity of structurally related compounds, this compound could potentially be used to investigate the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates a simplified version of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate as a Crosslinking Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a functionalized aromatic compound with significant potential as a crosslinking agent for proteomics research.[1] Its utility lies in the highly reactive bromoacetyl group, which acts as a potent electrophile.[1] This functional group readily forms stable covalent bonds with nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the amino group of lysine, under specific reaction conditions. This reactivity allows for the covalent capture of protein-protein interactions (PPIs) and the stabilization of protein complexes for subsequent analysis by mass spectrometry and other biochemical techniques. The acetoxy groups on the benzyl ring enhance its solubility in common organic solvents, facilitating its use in various experimental setups.[1]

The application of this compound in proteomics can provide valuable insights into the spatial arrangement of proteins within a complex, help identify transient or weak protein interactions, and contribute to the elucidation of protein structure and function.

Mechanism of Action

The primary mechanism of action for this compound as a crosslinking agent involves the nucleophilic substitution of the bromine atom by a nucleophilic amino acid residue. The bromoacetyl group is a strong electrophile, making it susceptible to attack by electron-rich functional groups present in protein side chains.

The most common reactions are with:

-

Cysteine residues: The thiol group (-SH) of cysteine is a strong nucleophile and reacts readily with the bromoacetyl group to form a stable thioether bond.

-

Lysine residues: The ε-amino group (-NH2) of lysine can also react with the bromoacetyl group, although it is generally less reactive than the thiol group of cysteine. The reaction forms a stable secondary amine linkage.

-

Histidine and Methionine residues: Under certain conditions, the imidazole ring of histidine and the thioether of methionine can also exhibit reactivity towards bromoacetyl groups.

Due to its bifunctional nature (assuming the context of its application as a crosslinker implies a second reactive site or its use in forming homodimers), it can link two proximal amino acid residues, either within the same protein (intramolecular crosslink) or between two interacting proteins (intermolecular crosslink).

Chemical Structure and Reaction

Caption: Reaction of this compound with protein nucleophiles.

Experimental Protocols

The following are proposed protocols for the use of this compound in proteomics. These are based on standard crosslinking procedures and should be optimized for each specific application.

Protocol 1: In Vitro Crosslinking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the interactions between purified proteins or the subunit arrangement of a purified protein complex.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

-